

In Vitro Pharmacology Profile of GSK1360707: A Technical Guide

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Compound of Interest

Compound Name: GSK1360707

Cat. No.: B1672351

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Disclaimer: This document provides a comprehensive overview of the expected in vitro pharmacological profile of **GSK1360707**, a potent triple reuptake inhibitor. While extensive efforts have been made to collate specific data for **GSK1360707**, publicly available, consolidated quantitative data for this specific compound remains limited. Therefore, to illustrate the typical pharmacological profile of a closely related triple reuptake inhibitor, data for Amitifadine is presented as a representative example. Methodologies and biological pathways described are standard for the characterization of such compounds and are applicable to **GSK1360707**.

Core Concepts: Triple Reuptake Inhibition

GSK1360707 is a triple reuptake inhibitor (TRI), a class of compounds that simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By inhibiting these transporters, **GSK1360707** increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This mechanism of action is the basis for its investigation in treating major depressive disorder and other central nervous system conditions.

Quantitative Data Summary

The in vitro potency of a triple reuptake inhibitor is typically characterized by its binding affinity (K_i) and functional inhibition (IC_{50}) at the human monoamine transporters. The following tables

present data for the representative TRI, Amitifadine, to illustrate the expected pharmacological profile of **GSK1360707**.

Table 1: Representative Binding Affinities (K_i) for Amitifadine

Target Transporter	Radioligand	Tissue/Cell Source	Representative K _i (nM)
Serotonin Transporter (hSERT)	[³ H]Citalopram	HEK293 cells expressing hSERT	99
Norepinephrine Transporter (hNET)	[³ H]Nisoxetine	HEK293 cells expressing hNET	262
Dopamine Transporter (hDAT)	[³ H]WIN 35,428	HEK293 cells expressing hDAT	213

Data for Amitifadine, a structurally related triple reuptake inhibitor.

Table 2: Representative Functional Inhibition (IC₅₀) of Monoamine Uptake for Amitifadine

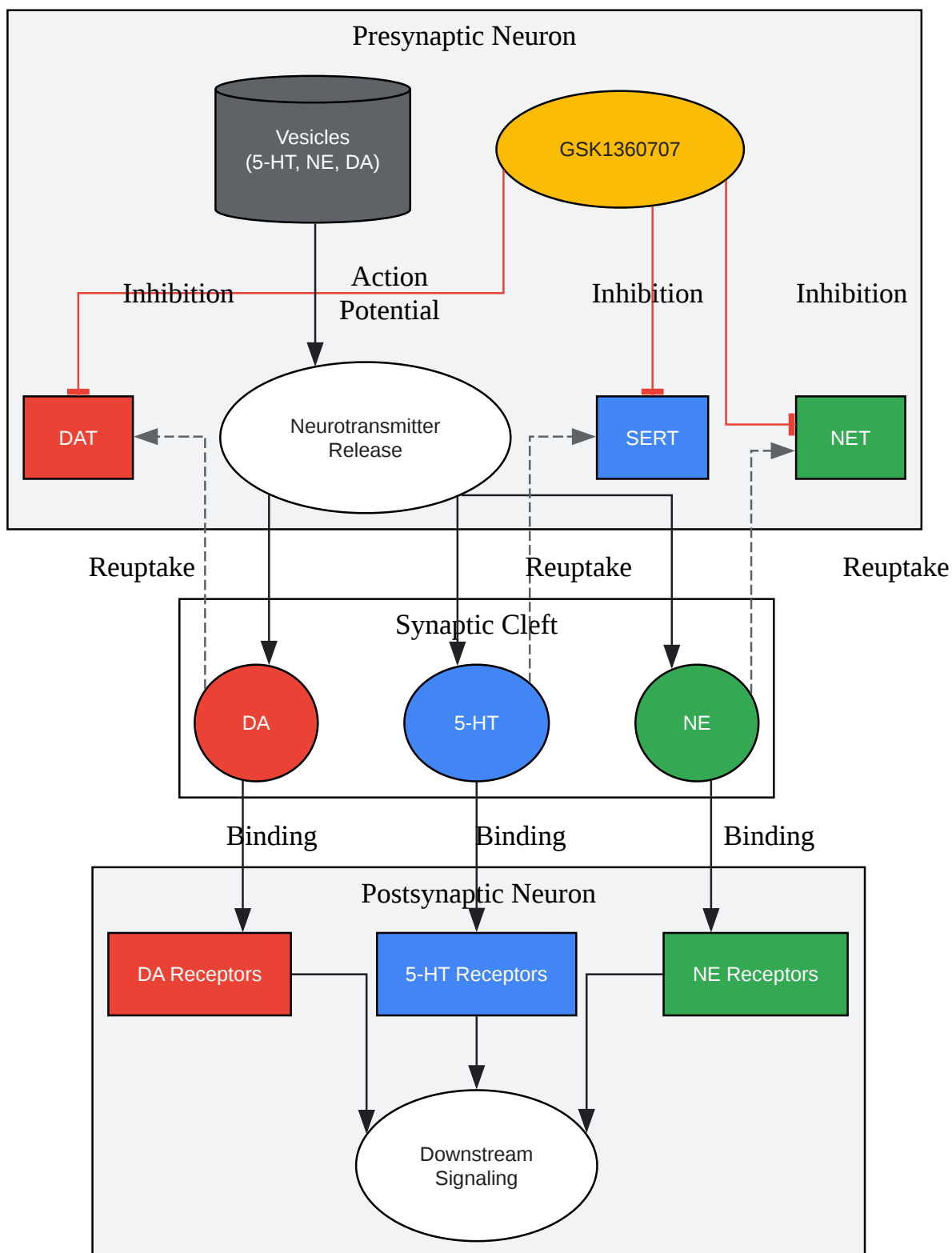
Target Transporter	Substrate	Tissue/Cell Source	Representative IC ₅₀ (nM)
Serotonin Transporter (hSERT)	[³ H]5-HT	HEK293 cells expressing hSERT	12
Norepinephrine Transporter (hNET)	[³ H]NE	HEK293 cells expressing hNET	23
Dopamine Transporter (hDAT)	[³ H]DA	HEK293 cells expressing hDAT	96

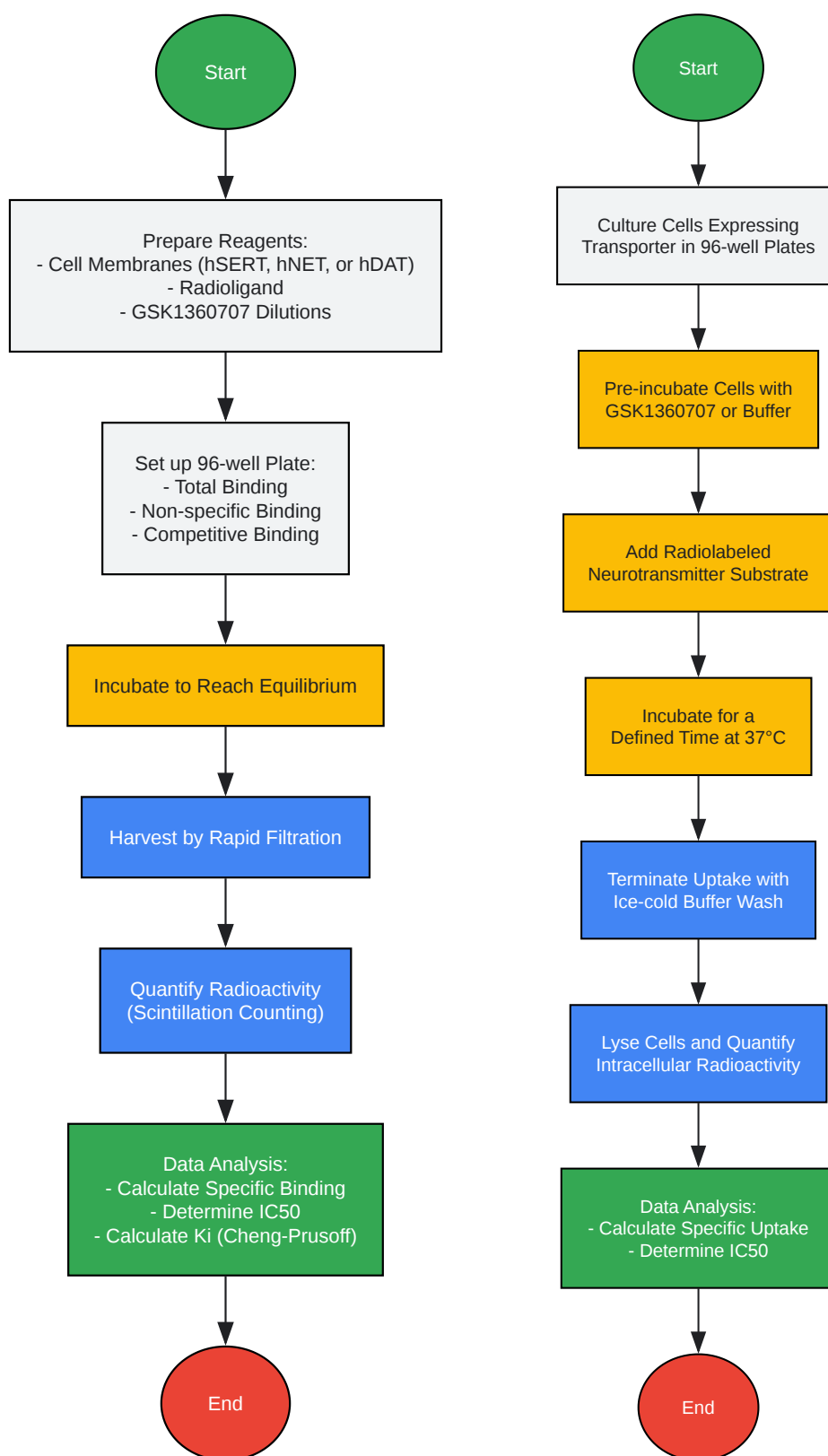
Data for Amitifadine, a structurally related triple reuptake inhibitor.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **GSK1360707** is the competitive inhibition of substrate binding to the monoamine transporters SERT, NET, and DAT. This blockade of the reuptake

mechanism leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in enhanced and prolonged signaling at their respective postsynaptic receptors.





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